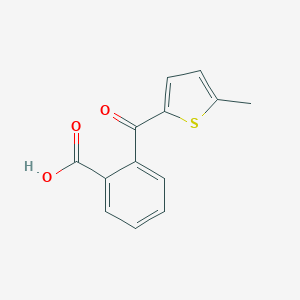

2-(5-Methylthiophene-2-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Methylthiophene-2-carbonyl)benzoic acid is a compound that can be associated with the family of benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds have been investigated, which can offer insights into its chemical behavior. For instance, 2-(methylthio)benzoic acid, an ortho-substituted benzoic acid derivative, has been structurally analyzed and found to exhibit a triclinic system with specific space group characteristics . This suggests that 2-(5-Methylthiophene-2-carbonyl)benzoic acid may also exhibit interesting structural properties due to the presence of a methylthio group.

Synthesis Analysis

Although the synthesis of 2-(5-Methylthiophene-2-carbonyl)benzoic acid is not explicitly detailed in the provided papers, the synthesis of similar compounds involves strategic functionalization to tune molecular properties. For example, methylthionation on benzo[1,2-b:4,5-b']dithiophene was examined to control packing structures and molecular orientation, which is crucial for the performance of organic semiconductors . This indicates that the synthesis of 2-(5-Methylthiophene-2-carbonyl)benzoic acid would likely involve careful consideration of the substituent effects on the overall molecular packing and orientation.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. For instance, the structure of 2-(methylthio)benzoic acid was determined through powder X-ray diffraction and Hirshfeld surface analysis . These methods could be applied to 2-(5-Methylthiophene-2-carbonyl)benzoic acid to gain insights into its molecular conformation and intermolecular interactions, which are essential for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is often influenced by substituents on the aromatic ring. The papers provided do not directly address the chemical reactions of 2-(5-Methylthiophene-2-carbonyl)benzoic acid, but studies on similar compounds can provide a basis for predicting its reactivity. For example, the presence of a phosphinoyl group in 2-(diphenylphosphinoyl)benzoic acid affects its hydrogen bonding capabilities . Therefore, the methylthiophene moiety in 2-(5-Methylthiophene-2-carbonyl)benzoic acid could similarly influence its chemical behavior in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structures. Theoretical DFT calculations have been used to determine the energy gap of HOMO-LUMO orbitals in methylthio benzoic acids, which is an important factor in their electronic properties . Such computational studies could be applied to 2-(5-Methylthiophene-2-carbonyl)benzoic acid to predict its electronic characteristics, which are relevant for applications in electronic materials. Additionally, spectroscopic techniques, such as FT-IR and FT-Raman, have been employed to investigate the vibrational properties of similar compounds , which could be used to characterize the vibrational spectra of 2-(5-Methylthiophene-2-carbonyl)benzoic acid.

Applications De Recherche Scientifique

Synthesis and Self-Association Behavior : Dibenzothiophene derivatives, including compounds similar to 2-(5-Methylthiophene-2-carbonyl)benzoic acid, have been synthesized and characterized, with studies highlighting their self-association behavior in solutions. This self-association is attributed to hydrogen bonding, which is a significant driving force for the formation of aggregates (Bian et al., 2015).

Synthesis and Characterization of Metal Carbonyl Complexes : Research has been conducted on the synthesis and characterization of carbonyl complexes of metals like chromium, molybdenum, and tungsten with derivatives similar to 2-(5-Methylthiophene-2-carbonyl)benzoic acid. These complexes are significant for their potential applications in various chemical processes and industries (Saleem et al., 2012).

Organometallic Reactions and Carbonylation : Studies on organometallic reactions, specifically the carbonylation of arylmercury(II) complexes, have shown the production of benzoic acid derivatives. This research provides insight into the reactivity and applications of compounds related to 2-(5-Methylthiophene-2-carbonyl)benzoic acid in organometallic chemistry (Barlow & Davidson, 1968).

Electrochemical Applications : A study on the electrochemical characterization of polyterthiophene benzoate, a compound with structural similarities to 2-(5-Methylthiophene-2-carbonyl)benzoic acid, highlights its potential applications in electrochromic devices and photovoltaic cells. This indicates the relevance of such compounds in the field of renewable energy and advanced materials (Kim et al., 2012).

Propriétés

IUPAC Name |

2-(5-methylthiophene-2-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTRGLSKMOUSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylthiophene-2-carbonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)